molecular formula C11H11NO2S2 B3019438 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1251684-32-8

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B3019438
CAS No.: 1251684-32-8
M. Wt: 253.33
InChI Key: YZUAJRUZPPKVDX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Biochemical Analysis

Biochemical Properties

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, it may act as a ligand for certain receptors, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

This compound impacts various cell types by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases, which are critical for cell signaling. This modulation can lead to changes in gene expression profiles, affecting processes such as cell proliferation, apoptosis, and differentiation. The compound’s influence on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit enzyme activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but its degradation products can also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, including chronic modulation of signaling pathways and metabolic functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes via active or passive mechanisms, influencing its bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the mitochondria or nucleus, by targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Catalysts and automated systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both the hydroxyethyl and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUAJRUZPPKVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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